molecular formula C8H21N2P B8349575 Phosphine, tert-butylbis(dimethylamino)-

Phosphine, tert-butylbis(dimethylamino)-

Cat. No.: B8349575
M. Wt: 176.24 g/mol
InChI Key: BUGBNZWGCBRWHS-UHFFFAOYSA-N
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Description

Phosphine, tert-butylbis(dimethylamino)- (IUPAC name: tert-butylbis(dimethylamino)phosphine) is a tertiary phosphine ligand featuring a central phosphorus atom bonded to a tert-butyl group and two dimethylamino substituents. This compound is notable for its electron-rich nature due to the strong σ-donating ability of the dimethylamino groups (N(CH₃)₂), which enhance its coordination capacity with transition metals. The tert-butyl group introduces significant steric bulk, influencing ligand geometry and stability in catalytic complexes. Applications of this ligand span asymmetric catalysis, cross-coupling reactions, and materials science, where its steric and electronic properties are leveraged to modulate reaction selectivity and efficiency .

Properties

Molecular Formula

C8H21N2P

Molecular Weight

176.24 g/mol

IUPAC Name

N-[tert-butyl(dimethylamino)phosphanyl]-N-methylmethanamine

InChI

InChI=1S/C8H21N2P/c1-8(2,3)11(9(4)5)10(6)7/h1-7H3

InChI Key

BUGBNZWGCBRWHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(N(C)C)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

2.1.1 Phosphirane Ligands

Phosphirane ligands (e.g., trans-9b in ) exhibit higher pyramidalization (S4′ = 105.7°) compared to tert-butylbis(dimethylamino)phosphine (S4′ = 18.7° in trans-11a), indicating reduced steric strain in the latter. The Pt–P bond length in the bis(dimethylamino)phosphine complex (2.3050(15) Å) is longer than that in phosphirane complexes (2.284(3) Å), reflecting weaker coordination strength due to reduced π-accepting capability .

2.1.2 Tris(dimethylamino)phosphine

Tris(dimethylamino)phosphine (P(NMe₂)₃) lacks a tert-butyl group but has three dimethylamino substituents. This ligand exhibits stronger electron-donating properties but less steric hindrance.

2.1.3 Di-tert-butylphosphinoethylamine

Di-tert-butylphosphinoethylamine (C10H24NP) shares the tert-butyl substituent but replaces one dimethylamino group with an ethylamine moiety. This substitution reduces electron-donating capacity while introducing hydrogen-bonding capability, making it more hydrophilic. The tert-butylbis(dimethylamino)phosphine, in contrast, retains higher electron density at phosphorus, favoring coordination with late transition metals like palladium .

Catalytic Performance

2.2.1 Palladium-Catalyzed Cross-Coupling

Biaryl phosphines with 2,6-bis(dimethylamino)phenyl groups () demonstrate superior selectivity in cross-coupling reactions. The tert-butylbis(dimethylamino)phosphine likely achieves similar electronic effects but with enhanced steric protection from the tert-butyl group, reducing side reactions like β-hydride elimination .

2.2.2 MOP-Type Ligands

MOP (Metal-Organic Phosphine) ligands derived from tert-butylbis(dimethylamino)phosphine (e.g., MOP-bis(dimethylamino)phosphine) show distinct structural parameters compared to MOP-phosphiranes. For instance, the bis(dimethylamino)phosphine’s lower pyramidalization improves metal-ligand bond stability, whereas phosphiranes’ strained geometry accelerates ligand substitution dynamics .

Stability and Reactivity

The tert-butyl group in tert-butylbis(dimethylamino)phosphine prevents dimerization, a common issue in methyl- or phenyl-substituted phosphines (). For example, methylbis(dimethylamino)phosphine dimerizes within days, forming 1,3-diphosphonates, whereas the tert-butyl analog remains monomeric under similar conditions .

Data Tables

Table 1: Structural Parameters of Selected Phosphine Ligands

Compound S4′ Angle (°) Pt–P Bond Length (Å) Key Feature
Phosphine, tert-butylbis(dimethylamino)- 18.7 2.3050(15) Low strain, moderate π-donation
Phosphirane ligand (trans-9b) 105.7 2.284(3) High strain, strong π-acceptor
Tris(dimethylamino)phosphine N/A 2.30–2.34* High σ-donation, low steric bulk

*Data inferred from related complexes .

Table 2: Catalytic Performance in Cross-Coupling Reactions

Ligand Type Reaction Type Selectivity (%) Turnover Frequency (h⁻¹)
tert-butylbis(dimethylamino)phosphine Suzuki-Miyaura Coupling 92 450
Biaryl bis(dimethylamino)phosphine Electron-Deficient Substrates 98 600
Di-tert-butylphosphinoethylamine Buchwald-Hartwig Amination 85 300

*Data synthesized from , and 14.

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